molecular formula C9H13ClN2 B1443303 6-Chloro-N-isobutyl-2-pyridinamine CAS No. 1220035-15-3

6-Chloro-N-isobutyl-2-pyridinamine

Cat. No. B1443303
M. Wt: 184.66 g/mol
InChI Key: RXXNKHYQCFKFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 6-Chloro-N-isobutyl-2-pyridinamine is C9H13ClN2 . It has a molecular weight of 184.67 .

Scientific Research Applications

Chemical Synthesis and Catalysis

6-Chloro-N-isobutyl-2-pyridinamine serves as a versatile intermediate in chemical synthesis, facilitating the development of complex molecular structures. For example, it has been utilized in the activation of C(sp2)−H bonds and the reduction of CE bonds with an osmium-hexahydride complex, showcasing its role in enhancing reaction selectivity and efficiency in organometallic chemistry (Resano Barrio, Esteruelas, & Oñate, 2004). Furthermore, its incorporation into the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, exemplifies its application in the development of therapeutic agents, where it contributed to the scalability of the synthesis process for clinical studies (Andersen et al., 2013).

Biomolecular Interactions and Antimicrobial Activities

Research has also explored the interactions of 6-Chloro-N-isobutyl-2-pyridinamine derivatives with biomolecules and their potential antimicrobial properties. Investigations into the structural and spectroscopic properties of related compounds have provided insights into their antimicrobial activities and DNA interaction capabilities, highlighting the potential for therapeutic applications (Evecen et al., 2017).

properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXNKHYQCFKFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-isobutyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-isobutyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-isobutyl-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
6-Chloro-N-isobutyl-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
6-Chloro-N-isobutyl-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
6-Chloro-N-isobutyl-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
6-Chloro-N-isobutyl-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.